Selectivity Profiling: Pralsetinib vs. Multikinase RET Inhibitors and Selpercatinib in Kinase Panel Assays
Pralsetinib was designed as a selective RET inhibitor, distinguishing it from multikinase inhibitors (cabozantinib, vandetanib) that target RET alongside VEGFR2, MET, and other kinases [1]. In a broad panel of purified enzyme assays, pralsetinib demonstrated the highest selectivity for RET, with clinically relevant half-maximal inhibitory concentrations against oncogenic RET fusions and mutations including CCDC6-RET, RET V804L, RET V804M, and RET M918T [1]. In a kinase selectivity profile performed across 256 kinases, pralsetinib at 17 nM and selpercatinib at 22 nM both showed RET-selective inhibition patterns, whereas the investigational inhibitor TPX-0046 (enbezotinib) at 26 nM exhibited a distinct selectivity profile [2]. This selectivity profile directly translates to reduced off-target adverse events relative to multikinase inhibitors [1].
| Evidence Dimension | Kinase selectivity (number of kinases inhibited at clinically relevant concentration) |
|---|---|
| Target Compound Data | Pralsetinib: RET-selective; active against RET fusions and V804 gatekeeper mutants at clinically relevant IC50 values; 17 nM in 256-kinase panel [1][2] |
| Comparator Or Baseline | Selpercatinib: 22 nM in 256-kinase panel; Cabozantinib/Vandetanib: multikinase inhibitors with VEGFR2/MET activity [2][3] |
| Quantified Difference | Pralsetinib and selpercatinib are RET-selective; multikinase inhibitors exhibit broader kinase inhibition [3] |
| Conditions | Purified enzyme assays; 256-kinase panel profiling at stated concentrations [1][2] |
Why This Matters
Procurement of pralsetinib rather than a multikinase inhibitor ensures RET-specific mechanistic interrogation without confounding off-target kinase effects.
- [1] TGA Australian Public Assessment Report. Gavreto (pralsetinib) Product Information. Therapeutic Goods Administration. Approved April 6, 2023. View Source
- [2] Extended Data Fig. 1: Selectivity profile of RET inhibitors. Nature. Published September 21, 2023. 256-kinase panel at 22 nM selpercatinib, 17 nM pralsetinib, 26 nM TPX-0046. View Source
- [3] Acharya B, Frett B. An updated patent review of rearranged during transfection (RET) kinase inhibitors (2016-present). Expert Opin Ther Pat. 2022;32(10):1067-1082. View Source
